Benzonitrile, 2-(phenylthio)-
Description
Contextualizing Benzonitrile (B105546), 2-(phenylthio)- within Aromatic Nitrile Chemistry
Benzonitrile, 2-(phenylthio)- is a bifunctional molecule belonging to the larger family of aromatic nitriles. Aromatic nitriles are characterized by a cyano (-C≡N) group attached to an aromatic ring system. ethz.chrsc.org This functional group is a versatile synthetic handle, readily transformable into other valuable moieties such as carboxylic acids, ketones, aldehydes, and benzylamines. ethz.ch The parent compound, benzonitrile (C₆H₅(CN)), is a colorless liquid that serves as a useful solvent and a precursor to many derivatives in the laboratory. wikipedia.orgnist.gov
The introduction of a phenylthio (-S-Ph) group at the ortho position of the benzonitrile ring, creating Benzonitrile, 2-(phenylthio)-, introduces a new layer of chemical complexity and potential. This substitution pattern creates a unique electronic and steric environment that can influence the reactivity of both the nitrile and the aromatic ring. The nitrile group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, while the thioether group is considered relatively electron-neutral. acs.org This electronic interplay is a key feature of its chemistry.
Recent research has highlighted the utility of aryl nitriles as electrophiles in cross-coupling reactions, expanding their synthetic potential beyond their traditional roles. ethz.chresearchgate.net The development of methods to interconvert aryl nitriles and aryl thioethers further underscores the complementary nature of these two functional groups in synthetic chemistry. acs.org
Significance of Organosulfur Moieties in Chemical Synthesis and Materials Science
Organosulfur compounds, defined by the presence of at least one carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. britannica.comtaylorandfrancis.com They are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comthieme-connect.com The thioether linkage (R-S-R'), as found in Benzonitrile, 2-(phenylthio)-, is a particularly important motif.
In chemical synthesis, organosulfur compounds are valued for their diverse reactivity. britannica.com Thiols (R-SH), the precursors to many thioethers, are efficient radical scavengers and can be used as protecting groups for carbonyls. britannica.com Thioethers themselves can be readily converted to other functional groups, making them valuable intermediates. researchgate.net The development of new methods for creating carbon-sulfur bonds is an active area of research, driven by the need for more efficient and sustainable synthetic routes. taylorandfrancis.comeurekalert.orgsciencedaily.com
In materials science, the incorporation of sulfur atoms can impart unique electronic and physical properties to organic molecules. Organosulfur compounds are being explored for applications in:
Conductive Polymers: The presence of sulfur can enhance the conductivity of polymers.
Lithium-Sulfur Batteries: Organosulfur-based materials are being investigated as cathode materials due to their high theoretical capacity. acs.orgresearchgate.net
Optical Materials: Thiophene derivatives, which are sulfur-containing heterocycles, are used in the development of materials with tunable optical properties. acs.orgsci-hub.seresearchgate.net
The inherent properties of the sulfur atom, such as its ability to exist in multiple oxidation states and its polarizability, contribute to the diverse applications of organosulfur compounds. britannica.commdpi.com
Overview of Research Trajectories for Aryl Thioether-Containing Nitriles
The combination of a nitrile group and an aryl thioether moiety within the same molecule, as seen in Benzonitrile, 2-(phenylthio)-, has opened up several promising research avenues.
Synthetic Methodology: A significant focus of research is the development of novel and efficient methods for the synthesis of aryl thioether-containing nitriles. This includes:
Nickel-Catalyzed Thiolation: Recent studies have demonstrated the use of nickel catalysts for the direct thiolation of aryl nitriles to form aryl thioethers. ethz.chresearchgate.net
Functional Group Metathesis: A nickel-catalyzed reversible metathesis reaction between aryl nitriles and aryl thioethers has been developed, offering a convenient alternative to traditional cross-coupling reactions. acs.org
Cyanation of Aryl Thioethers: Conversely, methods for the nickel-catalyzed cyanation of aryl thioethers provide a route to aryl nitriles from readily available thioether precursors. researchgate.net
Reactions with Aryne Intermediates: The reaction of arynes with organosulfur compounds provides another pathway to complex sulfur-containing molecules. thieme-connect.comsciencedaily.com
Medicinal Chemistry: Aryl thioethers are found in numerous biologically active molecules, exhibiting a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties. taylorandfrancis.comresearchgate.net The nitrile group is also a common feature in pharmaceuticals. rsc.org Consequently, derivatives of Benzonitrile, 2-(phenylthio)- are being investigated for their potential as therapeutic agents. For example, related structures are explored as imaging agents for neurotransmitter transporters. chembk.com
Materials Science: The unique electronic properties of aryl thioether-containing nitriles make them attractive candidates for new materials. Research is ongoing to explore their use in:
Organic Light-Emitting Diodes (OLEDs): The combination of electron-donating and electron-accepting groups can be beneficial for charge transport and emission properties.
Polymers: The bifunctional nature of these molecules allows for their incorporation into polymer backbones, potentially leading to materials with tailored thermal, mechanical, and electronic properties. mdpi.com
The continued exploration of the synthesis and application of Benzonitrile, 2-(phenylthio)- and its derivatives promises to yield further advancements in both fundamental and applied chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91804-55-6 |
|---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
InChI Key |
XLUBZYPWTQDHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benzonitrile, 2 Phenylthio and Its Analogs
Direct Synthesis Approaches
Direct approaches focus on the formation of the C-S bond by reacting a suitable benzonitrile (B105546) derivative with a sulfur-based nucleophile. These methods are often favored for their straightforwardness and the ready availability of starting materials.
Nucleophilic Aromatic Substitution Reactions for (Phenylthio)benzonitrile Derivatives
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2-(phenylthio)benzonitrile and its analogs. This reaction class involves the displacement of a leaving group on the aromatic ring, typically a halogen, by a sulfur nucleophile. For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, such as the nitrile group in benzonitrile. masterorganicchemistry.comlibretexts.org
A widely employed and effective method for synthesizing 2-(phenylthio)benzonitrile derivatives involves the reaction of a halogenated benzonitrile with an alkali metal salt of thiophenol. prepchem.comgoogle.com In this reaction, 2-halobenzonitriles, such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile, serve as the electrophilic partner. The nitrile group at the ortho position activates the halogen for nucleophilic displacement.
The thiophenol is typically deprotonated using a base like sodium methylate or another alkali metal base to form the more nucleophilic thiophenolate anion. google.com This anion then attacks the carbon atom bearing the halogen, leading to the formation of the desired 2-(phenylthio)benzonitrile and an alkali metal halide as a byproduct. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 2-methoxyethanol (B45455) to facilitate the dissolution of the reactants and promote the reaction. google.com
For instance, the synthesis of 2-(4'-chloro-phenylthio)-benzonitrile is achieved by reacting an alkali metal derivative of 4-chloro-thiophenol with 2-chloro-benzonitrile in an organic solvent. prepchem.comgoogle.com This method has been utilized as a key step in the synthesis of other complex molecules like 2-chloro-thioxanthone. prepchem.com The reactivity of the halogenated benzonitrile follows the general trend for SNAr reactions, with fluorine being the most reactive leaving group, followed by chlorine. masterorganicchemistry.comiscnagpur.ac.in
| Starting Material 1 | Starting Material 2 | Product | Solvent | Reference |
| 2-chlorobenzonitrile | 4-chloro-thiophenol alkali metal salt | 2-(4'-chloro-phenylthio)-benzonitrile | N,N-dimethylformamide | google.com |
| 2-chlorobenzonitrile | 4-chloro-thiophenol alkali metal salt | 2-(4'-chloro-phenylthio)-benzonitrile | Dimethylsulphoxide | google.com |
| 2-chlorobenzonitrile | 4-chloro-thiophenol alkali metal salt | 2-(4'-chloro-phenylthio)-benzonitrile | 2-methoxy-ethanol | google.com |
| 3-nitro-4-chlorobenzonitrile | 2-((methylamino)methyl)benzenethiol | 3-nitro-4-(2-((methylamino)methyl)phenylthio)benzonitrile | Dimethylformamide or Dimethyl sulfoxide |
Coupling Reactions for Carbon-Sulfur Bond Formation in Aryl Thioethers
Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-S bonds, offering an alternative to traditional SNAr methods. These reactions often proceed under milder conditions and exhibit broader substrate scope and functional group tolerance. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction used to form C-S bonds by coupling an aryl halide with a thiol. wikipedia.org This reaction typically requires high temperatures and polar solvents. wikipedia.org The mechanism is thought to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.orgnih.gov While effective, the harsh conditions can limit its applicability with sensitive substrates.
Buchwald-Hartwig Amination Analogs for C-S Coupling: More recently, palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have been developed for C-S bond formation. wikipedia.orgorganic-chemistry.org These reactions utilize a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand, to couple an aryl halide or triflate with a thiol. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the thiol and reductive elimination to yield the aryl thioether. alfa-chemistry.com These methods generally offer higher yields and better functional group compatibility compared to the Ullmann condensation. wikipedia.org Thiols and thiophenols can be effectively coupled with aryl halides under these conditions to produce the corresponding aryl thioethers. wikipedia.org
A nickel-catalyzed thiolation of aryl nitriles has also been developed, providing a method that involves the activation of a C-CN bond. ethz.ch This process uses a nickel catalyst with a specific ligand, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base, potassium tert-butoxide (KOtBu), to form functionalized aryl thioethers. ethz.ch
Synthetic Pathways to Incorporate Benzonitrile and Phenylthio Moieties
An alternative strategy for the synthesis of 2-(phenylthio)benzonitrile and its analogs involves the sequential introduction of the benzonitrile and phenylthio functionalities. This can be achieved by either preparing a benzonitrile derivative first and then adding the phenylthio group, or by incorporating the phenylthio group onto a pre-functionalized benzene (B151609) ring that is later converted to a benzonitrile.
Generation of Benzonitrile Derivatives for Subsequent Phenylthio Installation
This approach involves the synthesis of a substituted benzonitrile that can then undergo a C-S bond-forming reaction. For example, a dihalogenated benzene ring can be selectively monocyanated, leaving a halogen in the ortho position available for subsequent reaction with a thiophenol derivative.
Methods for synthesizing benzonitrile derivatives are numerous and include:
Sandmeyer Reaction: Diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt.
Rosenmund-von Braun Reaction: Reaction of an aryl halide with copper(I) cyanide.
From Aldehydes or Carboxylic Acids: Conversion of an aromatic aldehyde or carboxylic acid to the corresponding nitrile via various multi-step sequences.
Once the desired benzonitrile precursor is obtained, the phenylthio group can be introduced using the methods described in section 2.1.
Incorporation of the Phenylthio Group into Pre-functionalized Benzonitrile Scaffolds
This strategy focuses on having a pre-existing benzonitrile ring with a suitable leaving group, typically a halogen, at the 2-position. The core of this approach is the installation of the phenylthio moiety via nucleophilic aromatic substitution or metal-catalyzed coupling reactions as detailed previously.
For instance, commercially available 2-halobenzonitriles are common starting materials. organic-chemistry.org The choice of halogen can influence the reaction conditions, with 2-fluorobenzonitriles often being more reactive in SNAr reactions, while 2-bromobenzonitriles may be preferred for certain palladium-catalyzed couplings. masterorganicchemistry.comorganic-chemistry.org
A notable example involves the KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, which is then followed by a Cu(OAc)2-catalyzed cyclization to produce isoquinolone derivatives. organic-chemistry.org This demonstrates how a phenylthio-like linkage can be formed as part of a more complex synthetic sequence starting from a simple halobenzonitrile.
Michael Addition/Enolate-Nitrile Coupling for Arylthio-Containing Nitriles
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In the context of synthesizing arylthio-containing nitriles, this reaction can be adapted to couple an enolate with a nitrile-containing Michael acceptor. The general principle involves the 1,4-addition of a resonance-stabilized carbanion to an activated olefin. organic-chemistry.org
The process typically involves the following steps:
Enolate Formation: A ketone, ester, or a similar compound is treated with a base to generate an enolate. masterorganicchemistry.com The choice of base is crucial and can influence the regioselectivity of the subsequent addition.
Conjugate Addition: The enolate then attacks the β-carbon of an α,β-unsaturated nitrile (the Michael acceptor). masterorganicchemistry.com This step forms a new carbon-carbon single bond.
Protonation: The resulting enolate is protonated to yield the final product. masterorganicchemistry.com
While direct examples for the synthesis of "Benzonitrile, 2-(phenylthio)-" via this specific tandem reaction are not prevalent in the reviewed literature, the principles of Michael additions are widely applicable. For instance, the reaction of a thiophenol with an appropriate α,β-unsaturated nitrile under basic conditions could theoretically lead to the desired product, although this would be a conjugate addition of a thiolate rather than an enolate-nitrile coupling.
A study on the synthesis of functionalized β-keto arylthioethers utilized a related concept where an aryne, generated from 2-(trimethylsilyl)aryl triflates, reacted with allylthioethers. This led to the formation of a sulfur ylide intermediate that underwent a researchgate.netorganic-chemistry.org-Stevens rearrangement. acs.org While not a direct Michael addition, this demonstrates the utility of generating reactive intermediates for the formation of C-S and C-C bonds in complex molecules.
Palladium-Catalyzed Cyanation in the Synthesis of Aryl Nitriles
Palladium-catalyzed cyanation has emerged as a versatile and efficient method for the synthesis of aryl nitriles from aryl halides and pseudohalides. scispace.com This methodology offers a significant advantage over traditional methods like the Sandmeyer reaction, particularly in terms of functional group tolerance and milder reaction conditions. scispace.com The cyanation of aryl halides is a crucial transformation for preparing arenecarbonitriles, which are important intermediates in various fields. researchgate.net
The general catalytic cycle for palladium-catalyzed cyanation involves:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.
Transmetalation/Cyanide Exchange: A cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2), transfers a cyanide group to the palladium center, displacing the halide. researchgate.nettandfonline.com
Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium complex, affording the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. scispace.com
Various palladium catalysts and cyanide sources have been developed to optimize this reaction for a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl halides. organic-chemistry.org
Table 1: Comparison of Palladium-Catalyzed Cyanation Methods
| Catalyst System | Cyanide Source | Substrate Scope | Key Advantages |
| Pd(OAc)2/dppf | K4[Fe(CN)6] | Aryl bromides | Utilizes a non-toxic cyanide source. tandfonline.com |
| Pd2(dba)3/dppf/Zn | Zn(CN)2 | Electron-deficient and electron-rich aryl chlorides | First successful Pd-catalyzed cyanation for a broad range of aryl chlorides. researchgate.net |
| Pd/C | K4[Fe(CN)6] | Aryl bromides and activated aryl chlorides | Heterogeneous catalyst, allowing for easy separation and recycling. organic-chemistry.org |
| [(allyl)PdCl]2/DPEphos | K4[Fe(CN)6] | Aryl imidazolylsulfonates (from phenols) | Mild conditions, low catalyst loading, and environmentally benign byproducts. organic-chemistry.org |
For the specific synthesis of "Benzonitrile, 2-(phenylthio)-", this method would involve the palladium-catalyzed cyanation of 2-chlorophenyl phenyl sulfide (B99878) or 2-bromophenyl phenyl sulfide. The choice of catalyst, ligand, and cyanide source would be critical to achieve high yields and avoid side reactions.
Advanced Synthetic Transformations of Benzonitrile, 2-(phenylthio)- Precursors
Once the basic "Benzonitrile, 2-(phenylthio)-" scaffold is in place, further modifications can be introduced through advanced synthetic transformations. These strategies focus on functional group interconversions and the stereoselective synthesis of chiral derivatives.
Strategies for Functional Group Interconversion on the Benzonitrile Framework
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another. lps.org For precursors of "Benzonitrile, 2-(phenylthio)-", FGI can be used to introduce a wide range of substituents on either the benzonitrile or the phenylthio ring.
Common FGI strategies applicable to this framework include:
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine or an aldehyde using appropriate reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), respectively. lps.org
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, provided the existing groups direct the substitution to the desired position.
Nucleophilic Aromatic Substitution: If the rings are sufficiently activated with electron-withdrawing groups, nucleophilic aromatic substitution can be employed to introduce new functionalities.
For instance, a precursor like 2-amino-6-(phenylthio)benzonitrile could be synthesized and the amino group could then be transformed into various other functionalities via diazotization followed by Sandmeyer-type reactions.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of "Benzonitrile, 2-(phenylthio)-" requires stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly important for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.
Key approaches to stereoselective synthesis include:
Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer or diastereomer over the other. This can be applied in various reactions, including Michael additions and reductions. organic-chemistry.orgresearchgate.net
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral product. mdpi.com
Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers. Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can convert a diastereomeric mixture into a single, desired diastereomer. researchgate.net
While specific examples of the stereoselective synthesis of "Benzonitrile, 2-(phenylthio)-" derivatives were not found in the initial search, the principles of asymmetric synthesis are broadly applicable. For example, an asymmetric Michael addition could be employed to introduce a chiral side chain, or a prochiral ketone on the phenylthio ring could be reduced asymmetrically to create a chiral alcohol. The development of such stereoselective routes would be a significant advancement in the synthesis of complex and potentially bioactive molecules based on the "Benzonitrile, 2-(phenylthio)-" scaffold.
Reaction Mechanisms and Chemical Transformations of Benzonitrile, 2 Phenylthio
Reactivity of the Nitrile Functional Group
The nitrile group in 2-(phenylthio)benzonitrile is a primary site for chemical reactions. Its carbon-nitrogen triple bond provides a location for both nucleophilic additions and cycloaddition reactions.
Nucleophilic Addition Reactions at the Nitrile Carbon
The electrophilic nature of the nitrile carbon atom makes it susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of 2-(phenylthio)benzonitrile.
The hydrolysis of the nitrile group in 2-(phenylthio)benzonitrile to an amide is a common transformation. This reaction can be carried out under either acidic or basic conditions. The process involves the addition of water to the nitrile carbon, followed by tautomerization to yield the corresponding amide, 2-(phenylthio)benzamide.
Table 1: Conditions for Hydrolysis of 2-(phenylthio)benzonitrile
| Reagent/Condition | Product |
| Acid (e.g., H₂SO₄), H₂O | 2-(phenylthio)benzamide |
| Base (e.g., NaOH), H₂O | 2-(phenylthio)benzamide |
The nitrile group can be reduced to a primary amine, (2-(phenylthio)phenyl)methanamine. This transformation is typically achieved using strong reducing agents that can break the carbon-nitrogen triple bond and add hydrogen atoms.
Table 2: Reagents for the Reduction of 2-(phenylthio)benzonitrile to an Amine
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | (2-(phenylthio)phenyl)methanamine |
| Catalytic Hydrogenation (e.g., H₂, Raney Nickel) | (2-(phenylthio)phenyl)methanamine |
Organometallic reagents, such as Grignard reagents (R-MgX), readily react with the nitrile group of 2-(phenylthio)benzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. The resulting imine intermediate is then hydrolyzed to produce a ketone. For example, the reaction with methylmagnesium bromide would yield 1-(2-(phenylthio)phenyl)ethan-1-one after hydrolysis.
Cycloaddition Reactions Involving the Nitrile Group (e.g., [3+2]-Cycloadditions to Tetrazoles)
The nitrile group of 2-(phenylthio)benzonitrile can participate in cycloaddition reactions. A significant example is the [3+2] cycloaddition with azides to form tetrazoles. In this reaction, the nitrile acts as the dipolarophile, reacting with an azide (B81097) (the 1,3-dipole) to form a five-membered heterocyclic ring, specifically 5-(2-(phenylthio)phenyl)-1H-tetrazole. This reaction is often catalyzed by zinc salts.
Transformations Involving the Phenylthio Moiety
The phenylthio group, a sulfide (B99878) linkage, also imparts specific reactivity to the molecule. The sulfur atom can be oxidized, or the carbon-sulfur bond can be cleaved.
Oxidation of the sulfur atom in the phenylthio group can lead to the formation of a sulfoxide (B87167) or a sulfone. For instance, treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid can convert 2-(phenylthio)benzonitrile into 2-(phenylsulfinyl)benzonitrile or 2-(phenylsulfonyl)benzonitrile, respectively. These transformations alter the electronic properties and steric hindrance of the substituent, which can influence the reactivity of the nitrile group.
Cleavage and Modification of the Aryl-Sulfur Bond
The carbon-sulfur (C-S) bond in aryl thioethers is a key functional handle for synthetic modifications. In derivatives of Benzonitrile (B105546), 2-(phenylthio)- , this bond can be cleaved or modified, often with the aid of transition metal catalysts. Nickel(0) complexes, for instance, are known to react with aromatic nitriles and can induce the oxidative addition into the Ph-CN bond. nih.gov While direct C-S bond cleavage of the parent compound is not extensively detailed, related studies show that the phenylthio group can serve as a leaving group in cross-coupling reactions. uni-muenchen.de
Palladium-catalyzed reactions are also instrumental in the modification of C-S bonds in aryl sulfides, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. osaka-u.ac.jp Such transformations are crucial for building molecular complexity. The reactivity of the C-S bond can sometimes be competitive with C-H or C-CN bond activation, depending on the specific substrate and reaction conditions. nih.govosaka-u.ac.jp Furthermore, reductive cleavage of aryl-sulfur bonds can be achieved under specific electrochemical conditions, with the reaction pathway sometimes being temperature-dependent. rsc.org
Intramolecular Cyclization and Rearrangement Processes
The strategic positioning of the nitrile and phenylthio groups in Benzonitrile, 2-(phenylthio)- derivatives facilitates intramolecular cyclization reactions, providing a powerful route to synthesize fused heterocyclic systems.
Formation of Fused Heterocyclic Systems from Benzonitrile, 2-(phenylthio)- Derivatives
The synthesis of fused heterocycles, particularly those containing sulfur, is a significant application of Benzonitrile, 2-(phenylthio)- chemistry. The nitrile group acts as an effective electrophile or a precursor to a nucleophilic group, enabling ring closure onto the adjacent aromatic ring system.
One notable example is the synthesis of benzo[b]thiophen-3-amines. A method has been developed where 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles undergo cyclization when treated with lithium diisopropylamide (LDA). clockss.orgresearchgate.net This reaction proceeds via lithiation of the carbon atom situated between the two sulfur atoms, creating a carbanion that subsequently attacks the intramolecular nitrile group to form the fused aminothiophene ring system after workup. clockss.orgresearchgate.net
Another strategy involves the anodic fluorination of derivatives like methyl α-(2-cyanophenylthio)acetate. thieme-connect.com The electrochemically generated intermediate undergoes a subsequent intramolecular cyclization, promoted by a base such as potassium carbonate, to yield a 3-amino-2-fluorobenzo[b]thiophene derivative in excellent yield. thieme-connect.com These methods highlight how the interplay between the cyano group and a modified thioether side chain can be exploited to construct complex heterocyclic frameworks.
| Starting Material | Reagents/Conditions | Fused Heterocyclic Product | Yield | Reference |
|---|---|---|---|---|
| 2-{[(Alkyl/Aryl)sulfanyl]methylsulfanyl}benzonitriles | 1. LDA, THF, -78 °C; 2. Aqueous workup | 2-(Alkyl/Aryl)sulfanyl)benzo[b]thiophen-3-amines | Good to Excellent | clockss.orgresearchgate.net |
| Methyl α-(2-cyanophenylthio)acetate | 1. Anodic Fluorination; 2. K₂CO₃, MeCN or MeOH | 3-Amino-2-fluorobenzo[b]thiophene | Excellent | thieme-connect.com |
Radical-Mediated Reactions
Radical chemistry offers alternative pathways for the transformation of Benzonitrile, 2-(phenylthio)- and its derivatives, enabling unique bond formations and cyclizations.
Generation and Reactivity of Phenylthio-Containing Radicals
The phenylthio group can participate in radical reactions. Nitrogen-centered radicals can be generated from precursors such as N-(phenylthio)amides, which are structurally related to the title compound. nih.govacs.org More directly, studies on the reaction of benzenethiol (B1682325) with alkynes have provided insight into the reactivity of intermediate 2-(phenylthio)vinyl radicals. rsc.org These sp²-hybridized radical intermediates can undergo intramolecular cyclization, leading to the formation of benzothiophene (B83047) products. rsc.org This suggests that radical-mediated cyclization could be a viable strategy for transforming appropriately substituted Benzonitrile, 2-(phenylthio)- derivatives into fused systems. The generation of such radicals can be initiated thermally or photochemically. nih.govrsc.org The propensity for cyclization and the specific reaction outcomes are influenced by the substituents on the radical intermediate, which affect its stability and geometric preferences. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical calculations offer a microscopic view of the molecule, revealing details about its electron distribution, stability, and response to external fields.
The electronic properties of a molecule are fundamental to its chemical behavior. Key descriptors derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electronegativity, hardness, and softness, provide valuable insights into the reactivity of Benzonitrile (B105546), 2-(phenylthio)-.
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. irjweb.com
Table 1: Calculated Electronic Properties of Benzonitrile, 2-(phenylthio)- and Related Compounds
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. irjweb.com |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. numberanalytics.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. numberanalytics.comshahucollegelatur.org.in |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Soft molecules are more polarizable and reactive. numberanalytics.comshahucollegelatur.org.in |
Studies on similar molecules show that the presence of electron-withdrawing or -donating groups can significantly influence these electronic parameters. nih.gov For instance, the introduction of a bromo group can enhance the electron density on an aromatic ring, affecting the molecule's interaction with other species. acs.org The principles of the Hard and Soft Acids and Bases (HSAB) theory can be applied to understand the interactions of Benzonitrile, 2-(phenylthio)-, where hard acids prefer to bind with hard bases and soft acids with soft bases. shahucollegelatur.org.inmlsu.ac.in
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its physical and chemical properties. Computational methods are used to determine the most stable conformation (the one with the lowest energy) and to explore the energy landscape of different rotational isomers (rotamers). researchgate.netutwente.nl
For molecules with flexible bonds, such as the C-S bond in Benzonitrile, 2-(phenylthio)-, conformational analysis involves calculating the potential energy as a function of the dihedral angle around that bond. researchgate.net This analysis reveals the energy barriers between different conformations. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles for the most stable structure. utwente.nl In related structures, like benzothiazoline-2-thione, the C-S bond length has been determined to be around 1.662 Å. researchgate.net The geometry of the nitrile group in benzonitrile derivatives can also vary, being nearly linear in some cases and bent in others, which can influence molecular packing in the solid state. stthomas.edu
Table 2: Selected Optimized Geometrical Parameters for Benzonitrile, 2-(phenylthio)-
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-S | Value |
| S-C(phenyl) | Value | |
| C≡N | Value | |
| Bond Angle | C-S-C | Value |
| C-C-C≡N | Value | |
| Dihedral Angle | C-C-S-C | Value |
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netfrontiersin.org By calculating the vibrational modes, each peak in the experimental spectrum can be attributed to a specific motion of the atoms within the molecule. For benzonitrile, detailed assignments of its vibrational spectra have been achieved through comparison with anharmonic computations. frontiersin.org The characteristic C≡N stretching frequency in nitriles is a prominent feature in their vibrational spectra. researchgate.net For 2-ethoxybenzonitrile, many of the observed vibrations are associated with ring in-plane distortions. sxu.edu.cn
Hyperpolarizability: Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. wikipedia.org Molecules with high hyperpolarizability are of interest for applications in optoelectronics. nih.gov Quantum chemical calculations can predict the first hyperpolarizability (β) of a molecule. nih.govscience.gov The magnitude of β is influenced by the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system. nih.gov
Table 3: Predicted Spectroscopic Properties for Benzonitrile, 2-(phenylthio)-
| Property | Description | Predicted Value |
| C≡N Stretch Freq. (cm⁻¹) | Vibrational frequency of the nitrile group stretching. | Value |
| C-S Stretch Freq. (cm⁻¹) | Vibrational frequency of the carbon-sulfur bond stretching. | Value |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Value |
The behavior of a molecule can change significantly when it gains an electron to form an anion or when it is promoted to an electronic excited state.
Anion Solvation: The interaction of the Benzonitrile, 2-(phenylthio)- anion with solvent molecules can be studied computationally. These studies provide insights into the stepwise and cumulative solvation energies. researchgate.net Research on the benzonitrile anion has explored its solvation by water and other molecules, revealing the nature of the intermolecular interactions. researchgate.net Photoexcited closed-shell anions can act as powerful single-electron reductants. nih.gov
Excited State Characterization: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies and properties of electronic excited states. science.gov This is crucial for understanding the photochemistry and photophysics of the molecule, including its absorption and emission spectra. rsc.org Studies on benzonitrile have determined the energies of its lowest triplet and singlet excited states. researchgate.net The characterization of excited states is also important for understanding the vibronic structure observed in experimental spectra. sxu.edu.cnsxu.edu.cn
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed, step-by-step descriptions of chemical reaction mechanisms, which are often difficult to probe experimentally.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical mechanics to model the time evolution of a system. mdpi.comrsc.org This method allows for the exploration of reaction pathways without prior assumptions about the reaction coordinates.
AIMD simulations can be used to model complex processes such as the formation of benzonitrile from smaller molecules in interstellar conditions or its fragmentation upon ionization. nih.govnih.gov By simulating the dynamics of the system at a given temperature, researchers can observe bond-breaking and bond-forming events in real-time, identify transition states and intermediates, and ultimately elucidate the reaction mechanism. mdpi.comnih.gov For example, AIMD has been used to demonstrate that the ionization of molecular clusters can lead to the formation of complex molecules like benzonitrile. nih.govnih.gov
Transition State Characterization and Reaction Barrier Calculations
While specific transition state calculations for reactions involving Benzonitrile, 2-(phenylthio)- are not extensively documented in the literature, the methodologies for such investigations are well-established within computational chemistry. Density Functional Theory (DFT) is a primary tool for modeling reaction pathways and determining the energetics of transition states for this class of compounds. nih.gov
For analogous molecules like 4-(phenylsulfanyl)benzonitrile, DFT calculations using methods such as B3LYP/6-31G* have been employed to evaluate the transition-state energies for reactions like the Suzuki coupling. These studies indicate that electron-withdrawing substituents, such as the nitrile (-CN) group present in Benzonitrile, 2-(phenylthio)-, generally lower the activation barriers by stabilizing the palladium intermediates involved in the catalytic cycle. The automated location of transition states is a critical step in computing the activation energy and reaction rate of elementary molecular reactions. schrodinger.com Such automated workflows require only the reactant and product structures as input to find the transition state and calculate the reaction energetics. schrodinger.com
In reactions involving related sulfur-containing heterocycles, such as the dimerization of benzothiet-2-one, computational studies at the B3LYP/6-31G(d,p) level of theory have successfully located multiple transition structures. nih.gov The analysis of these transition states provides insight into the reaction mechanism, for instance, revealing pseudopericyclic pathways based on orbital interactions. nih.gov For intramolecular processes, computational methods can determine the energy difference between the intermediate complex and the transition state (TS) in both the gas phase and in solution, highlighting the enthalpic control over the reaction. ucsb.edu These computational approaches are fundamental to predicting reactivity and understanding complex reaction mechanisms. schrodinger.com
Intermolecular Interactions and Aggregation Behavior
A detailed computational study of 2-phenylthioaniline, which differs only by having an amino group instead of a nitrile group, utilized Hirshfeld surface analysis to map and quantify intermolecular contacts. tandfonline.com This analysis is crucial for understanding packing motifs. For complex heterocyclic systems that include a phenylthio moiety, intermolecular interactions are often dominated by a combination of weak hydrogen bonds, C-H···π interactions, and π···π stacking forces. researchgate.net In derivatives of 3-amino-4-(phenylthio)benzonitrile, the thioether group is noted to play a key role in facilitating molecular interactions through hydrophobic effects. The combination of the aromatic rings and the polar nitrile group in Benzonitrile, 2-(phenylthio)- allows for a diverse range of such interactions, which dictate its aggregation and crystal packing.
π-π Interactions in Dimer Formation
The presence of two aromatic rings—the benzonitrile and the phenyl group—makes π-π stacking a significant interaction in the formation of Benzonitrile, 2-(phenylthio)- dimers. These non-covalent interactions are crucial in many areas of chemistry and biology. mdpi.com The fundamental nature of π-π stacking has been extensively studied using the benzene (B151609) dimer as a prototype. mdpi.comsci-hub.se Generally, the most stable configurations are not a perfect face-to-face stacking but rather parallel-displaced or T-shaped geometries, which balance electrostatic and dispersion forces. mdpi.comrsc.org
Computational studies on substituted benzene dimers provide quantitative insight into these interactions. A DFT study on the π-π stacking of a benzene dimer with various substituted analogues, including benzonitrile, detailed the key contributing factors to the interaction energy. sci-hub.se The analysis revealed that at the equilibrium distance, the interaction is a balance of electrostatic forces, Pauli repulsion, dispersion, and intermolecular orbital interactions. sci-hub.se The orbital interactions arise from the delocalization of π or π* orbitals and the proximity in energy of the interacting orbitals on the two separate monomers. sci-hub.se
The introduction of a substituent like the nitrile group alters the electronic properties of the benzene ring, influencing the stacking energy. The following table, based on data from studies of related aromatic dimers, illustrates the typical interaction energies involved in π-π stacking.
| Dimer System | Configuration | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Benzene-Benzene | Sandwich | -1.84 | CCSD(T)/CBS |
| Benzene-Benzonitrile | Sandwich | -1.92 | DFT-D |
| Naphthalene-Naphthalene | Slipped-Parallel | -4.10 | CCSD(T) estimate |
Data in the table is derived from literature values for representative aromatic systems to illustrate the magnitude of π-π interaction energies. sci-hub.searxiv.org
For Benzonitrile, 2-(phenylthio)-, the situation is more complex. The phenylthio substituent is electron-donating via resonance and introduces a second aromatic system. This allows for multiple potential π-π stacking geometries, including stacking between the benzonitrile rings, between a benzonitrile ring and a phenylthio ring, or between the phenylthio rings of two different molecules. These varied possibilities result in a complex potential energy surface for dimer formation.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for Structural Elucidation
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons (¹H NMR) and carbon atoms (¹³C NMR) of Benzonitrile (B105546), 2-(phenylthio)- are not available in the public domain. This fundamental information is essential for the definitive structural elucidation of the molecule, including the assignment of signals to the specific aromatic and phenylthio moieties.
Advanced 2D NMR Techniques (e.g., HMQC, DEPT)
There are no available reports on the use of advanced 2D NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) or Distortionless Enhancement by Polarization Transfer (DEPT) for Benzonitrile, 2-(phenylthio)-. These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Functional Group Identification
Detailed experimental IR and Raman spectra for Benzonitrile, 2-(phenylthio)- are not published. Consequently, a vibrational analysis to identify characteristic absorption bands for its key functional groups—such as the nitrile (-C≡N) stretching, C-S stretching, and aromatic C-H and C=C bending and stretching modes—cannot be performed.
High-Resolution Infrared Spectroscopy for Vibrational State Analysis
No high-resolution infrared spectroscopy studies for Benzonitrile, 2-(phenylthio)- have been reported. Such studies are necessary for a detailed analysis of the molecule's rotational-vibrational energy states.
Mass Spectrometry (MS)
The mass spectrum and detailed fragmentation pattern of Benzonitrile, 2-(phenylthio)- under techniques like electron ionization (EI) are not available. This information is vital for determining the compound's molecular weight and understanding its fragmentation pathways, which provides further confirmation of its structure.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge (m/z) ratio to four or more decimal places. longdom.orglibretexts.org This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org
The exact mass of an ion is calculated using the precise masses of its most abundant isotopes (e.g., ¹²C = 12.0000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.0031 Da, ³²S = 31.972071 Da). libretexts.org For "Benzonitrile, 2-(phenylthio)-", the molecular formula is C₁₃H₉NS. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confidently confirmed. longdom.orgresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₉NS |
| Nominal Mass | 211 Da |
| Calculated Exact Mass | 211.0456 Da |
Fragmentation Analysis for Structural Confirmation
In addition to determining the molecular formula, mass spectrometry provides structural information through fragmentation analysis. When the molecule is ionized, typically by electron impact (EI), the resulting molecular ion can break apart into smaller, characteristic fragment ions. whitman.edu The fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure.
For "Benzonitrile, 2-(phenylthio)-", the fragmentation is influenced by the stability of the aromatic rings and the nature of the thioether and nitrile functional groups. rsc.orgwikipedia.org Key fragmentation pathways would likely involve:
Cleavage of the C-S bonds: Breakage of the bond between the sulfur atom and either of the phenyl rings.
Loss of the nitrile group: Expulsion of a cyanide radical (•CN), a common fragmentation for aromatic nitriles. miamioh.edu
Loss of HCS or CS: Rearrangement and cleavage leading to the loss of smaller sulfur-containing fragments. rsc.org
The analysis of these fragments helps to piece together the original molecular structure, confirming the connectivity of the two phenyl rings through the sulfur atom and the position of the nitrile group. nih.gov
| Proposed Fragment Ion | Formula | m/z (Nominal) | Proposed Loss from Molecular Ion |
|---|---|---|---|
| [M-H]⁺ | C₁₃H₈NS⁺ | 210 | H• |
| [M-CN]⁺ | C₁₂H₉S⁺ | 185 | •CN |
| [C₆H₅S]⁺ | C₆H₅S⁺ | 109 | •C₇H₄N |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | •C₇H₄NS |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. shu.ac.ukhnue.edu.vn The parts of a molecule that absorb this light are known as chromophores. uzh.ch
In "Benzonitrile, 2-(phenylthio)-", the primary chromophores are the two aromatic rings (phenyl and benzonitrile moieties) and the thioether linkage. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. The key electronic transitions for this molecule are π → π* transitions, where an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are characteristic of unsaturated systems like aromatic rings and are typically intense. shu.ac.uk
The presence of the sulfur atom (thioether) as an auxochrome with non-bonding electrons can also lead to n → π* transitions, though these are generally much weaker. shu.ac.uk The conjugation between the phenyl rings through the sulfur atom influences the energy of these transitions, often shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the individual chromophores of benzonitrile or diphenyl sulfide (B99878). hnue.edu.vn
| Chromophore | Typical Electronic Transition | Approximate λ_max Region (nm) |
|---|---|---|
| Benzene (B151609) Ring | π → π | ~255 |
| Nitrile Group (C≡N) on Ring | π → π | ~224, ~270 |
| Thioether Linkage (C-S-C) | n → σ | ~210-230 |
| Conjugated System (Ph-S-Ph-CN) | π → π | >260 |
Advanced Spectroscopic Techniques for Interstellar Medium Research
Millimeter-wave Spectroscopy for Rotational Signatures
The detection of molecules in the vast, cold, and low-density environment of the interstellar medium (ISM) relies heavily on radio astronomy. ohio-state.edu Millimeter-wave spectroscopy is a particularly powerful tool for identifying gas-phase molecules because it probes their pure rotational transitions. proquest.comaanda.org Every molecule with a permanent dipole moment has a unique set of rotational energy levels, resulting in a distinct spectrum that acts as an unambiguous fingerprint. rsc.org
The recent interstellar detection of benzonitrile (C₆H₅CN) in the Taurus Molecular Cloud (TMC-1) highlights the importance of this technique for identifying aromatic molecules in space. researchgate.netaanda.orgaip.org This discovery was made possible by precisely measuring the rotational spectrum of benzonitrile in the laboratory and then searching for those specific transition frequencies using radio telescopes like the Green Bank Telescope. researchgate.netaanda.org The observed emission lines from TMC-1 perfectly matched the predicted rotational signatures of benzonitrile. researchgate.net
While "Benzonitrile, 2-(phenylthio)-" has not been detected in the ISM, the methodology used for benzonitrile serves as a direct blueprint. To search for it, its rotational spectrum would first need to be characterized in a laboratory setting. This involves measuring the frequencies of its rotational transitions and fitting them to determine its precise rotational constants (A, B, and C). These constants, which depend on the molecule's moments of inertia, would then allow for the prediction of its entire rotational spectrum, enabling a targeted search in astronomical data. aanda.orgaanda.org
| Rotational Constant | Value (MHz) |
|---|---|
| A | 5655.5 |
| B | 1546.9 |
| C | 1214.6 |
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Synthetic Intermediates
The strategic placement of the nitrile and phenylthio groups allows for a range of chemical transformations, establishing Benzonitrile (B105546), 2-(phenylthio)- as a key intermediate in several synthetic pathways.
Precursors to Thioxanthone Derivatives
Benzonitrile, 2-(phenylthio)- and its derivatives are instrumental in the synthesis of thioxanthones, a class of compounds with applications as photoinitiators in polymer chemistry and as intermediates for pharmaceuticals. google.com The synthesis typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization reaction.
For instance, 2-(4'-chloro-phenylthio)-benzonitrile can be hydrolyzed in an acidic or basic medium to yield 2-(4'-chloro-phenylthio)-benzoic acid. google.com This intermediate is then cyclized through dehydration to produce 2-chloro-thioxanthone. google.com This method is noted for providing excellent yields, around 80-85%, using readily available and cost-effective starting materials. google.com A similar pathway is used to produce 1-chloro-thioxanthone from 2-chloro-6-phenylthio-benzonitrile, where the intermediate is directly cyclized to 1-chloro-9-imino-thioxanthene and then hydrolyzed. google.com
The general synthetic route can be summarized as follows:
Reaction of an alkali metal derivative of a substituted thiophenol with a substituted 2-chlorobenzonitrile (B47944) to form the corresponding 2-(phenylthio)-benzonitrile derivative. prepchem.com
Hydrolysis of the nitrile group to a carboxylic acid. google.com
Cyclization via dehydration to form the thioxanthone. google.com
| Precursor | Intermediate | Product |
| 2-(4'-chloro-phenylthio)-benzonitrile | 2-(4'-chloro-phenylthio)-benzoic acid | 2-chloro-thioxanthone |
| 2-chloro-6-phenylthio-benzonitrile | 1-chloro-9-imino-thioxanthene | 1-chloro-thioxanthone |
Building Blocks for Polycyclic Aromatic Compounds and Heterocycles
The reactivity of Benzonitrile, 2-(phenylthio)- extends to its use as a foundational element in the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. These larger, often-fused ring systems are of significant interest in materials science for their unique optoelectronic properties. sioc-journal.cn
The synthesis of N-doped heptalene-containing PAHs, for example, can involve precursors derived from related benzonitrile structures. thieme-connect.de While direct use of Benzonitrile, 2-(phenylthio)- is not explicitly detailed in this specific synthesis, the methodologies for constructing complex aromatic systems often rely on versatile building blocks that can undergo sequential reactions. The ionic fragmentation products of benzonitrile itself are considered important intermediates in the growth of PAHs. rsc.org Furthermore, electrochemical methods have been developed for the [4+2] benzannulation of biaryldiazonium salts with alkynes to create polycyclic (hetero)aromatic compounds, showcasing the utility of benzonitrile-related structures in building complex aromatic frameworks. rsc.org
Versatile Intermediates for Diverse Organic Transformations
The nitrile and thioether functionalities in Benzonitrile, 2-(phenylthio)- allow for a wide array of chemical modifications, making it a versatile intermediate. The nitrile group can undergo reduction to an amine or hydrolysis to a carboxylic acid. The phenylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations open pathways to a broad range of functionalized molecules.
Catalytic Applications
Beyond its role as a synthetic intermediate, the structural features of Benzonitrile, 2-(phenylthio)- and its derivatives allow them to participate in and influence catalytic processes, particularly in the realm of transition metal catalysis.
Ligands in Transition Metal Catalysis
The design of ligands is crucial for the development of new catalytic reactions. chemrxiv.org Benzonitrile-containing molecules can act as ligands, modulating the activity of transition metal catalysts. The nitrile group can act as an electron-acceptor, which can promote certain reaction steps and stabilize low-valent metal centers. chemrxiv.org This has been demonstrated in Ni-catalyzed cross-coupling reactions where a benzonitrile-containing ligand was shown to improve reaction efficiency. chemrxiv.org The sulfur atom in the phenylthio group can also coordinate with transition metals, making these compounds potential bidentate or multidentate ligands. The development of novel ligands is a key area of research in enantioselective transition metal catalysis, where noncovalent interactions play a significant role. mdpi.com
Benzonitrile derivatives have been successfully employed in Suzuki-Miyaura cross-coupling reactions. For example, the coupling of β-aminoethyltrifluoroborates with 4-bromobenzonitrile (B114466), in the presence of a palladium catalyst, has been used to synthesize phenethylamines, which are important substructures in many biologically active compounds. nih.gov The Suzuki reaction is a powerful method for forming carbon-carbon bonds, and the compatibility of the benzonitrile moiety with these reaction conditions highlights its utility in synthetic chemistry. harvard.edutorontomu.ca The reaction conditions for such couplings are often optimized by screening different palladium sources, ligands, and bases to achieve high yields. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| β-aminoethyltrifluoroborates | 4-bromobenzonitrile | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Phenethylamines |
Facilitation of Nitrile Transformations (e.g., Amide Formation)
The nitrile group is a versatile functional group that can be converted into other valuable moieties, such as amides and carboxylic acids, through hydrolysis. organic-chemistry.org This transformation is a fundamental process in organic synthesis. The hydrolysis of nitriles typically proceeds via an amide intermediate, which can sometimes be isolated or further hydrolyzed to the corresponding carboxylic acid under the reaction conditions. organic-chemistry.orgniscpr.res.in
The reactivity of the nitrile group in substituted benzonitriles allows for their use as precursors to amides and their derivatives. For instance, the hydrolysis of 2-(phenylthio)benzonitrile derivatives is a key step in the synthesis of other complex molecules. Research has demonstrated the conversion of related compounds, such as 2-(4'-chloro-phenylthio)-benzonitrile, into the corresponding benzoic acid through hydrolysis in an acidic medium. google.com This process necessarily involves the formation of an amide as an intermediate. google.com Similarly, 2-(2-amino-phenylthio)benzonitrile can be hydrolyzed to yield 2-(2-carboxyphenylthio)aniline, a precursor for dibenzothiazepine derivatives. google.com These transformations highlight the utility of the (phenylthio)benzonitrile scaffold as a stable platform from which other functional groups can be elaborated.
The conversion can be catalyzed by various means, including acids, bases, or metals, often under aqueous conditions. google.comoatext.com For example, the reaction of benzonitriles with hydrogen peroxide in the presence of a base is a known method for producing benzamides. google.com
Table 1: Examples of Hydrolysis of Substituted 2-(phenylthio)benzonitrile Derivatives An interactive table detailing the transformation of various substituted 2-(phenylthio)benzonitrile compounds.
| Starting Compound | Transformation | Product | Reference |
|---|---|---|---|
| 2-(4'-chloro-phenylthio)-benzonitrile | Acid-catalyzed hydrolysis | 2-(4'-chloro-phenylthio)-benzoic acid | google.com |
| 2-(2-amino-phenylthio)benzonitrile | Hydrolysis | 2-(2-carboxyphenylthio)aniline | google.com |
Benzonitrile Complexes as Labile Synthetic Intermediates
Benzonitrile and its derivatives are known to form coordination complexes with various transition metals, such as palladium and ruthenium. atamankimya.comwikipedia.orgresearchgate.net These complexes are valuable in synthesis because the benzonitrile ligand is "labile," meaning it can be easily displaced by stronger ligands. atamankimya.comwikipedia.org This property makes benzonitrile complexes useful as soluble and convenient synthetic intermediates, allowing for the subsequent introduction of other functional groups into the metal's coordination sphere. atamankimya.comwikipedia.org
For example, PdCl₂(PhCN)₂ is a well-known palladium complex where two benzonitrile ligands are coordinated to the metal center. atamankimya.comwikipedia.org These ligands can be readily substituted, facilitating a wide range of catalytic reactions. wikipedia.org While research may not have focused extensively on the isolated complexes of Benzonitrile, 2-(phenylthio)- itself, the principles established for benzonitrile are broadly applicable. The presence of the phenylthio group can influence the electronic properties and coordination behavior of the molecule.
Studies on related structures confirm this capability. Palladium(II) complexes have been synthesized using ligands derived from 2-aminobenzonitrile, demonstrating that substituted benzonitriles are effective precursors for creating such catalytic species. bohrium.com Furthermore, ruthenium complexes incorporating ligands such as phenylazo-(2-(phenylthio))phenylmethine have been synthesized and characterized, showing that the 2-(phenylthio)phenyl moiety can effectively bind to metal centers. researchgate.net
Integration into Advanced Materials Research
The electronic and structural characteristics of Benzonitrile, 2-(phenylthio)- make it an attractive candidate for incorporation into advanced materials. Its aromatic system, combined with the electron-withdrawing nitrile group and the sulfur-containing phenylthio group, provides a platform for designing materials with specific optical, electronic, and chemical properties.
Components in Organic Semiconductors (e.g., Organic Light-Emitting Diodes, Solar Cells)
Organic semiconductors are the foundation of flexible and low-cost electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.comfluxim.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. nih.gov Compounds containing aromatic rings, heteroatoms like sulfur and nitrogen, and π-conjugated systems are widely explored for these applications. sigmaaldrich.commdpi.com
Derivatives of Benzonitrile, 2-(phenylthio)- are noted for their potential use in this field. Chemical suppliers list related compounds, such as 4-Methyl-2-(phenylsulfanyl)benzonitrile, as materials for dye-sensitized solar cells (DSSC) and as OLED intermediates. ambeed.com The incorporation of sulfur-containing aromatic moieties (thiophenes) and nitrile groups is a common strategy in the design of both hole-transporting (p-type) and electron-transporting (n-type) organic semiconductors. sigmaaldrich.comnii.ac.jp For instance, the synthesis of advanced polymers for biosensors has involved the use of 4-bromobenzonitrile in Suzuki coupling reactions, highlighting the role of the benzonitrile unit in building larger conjugated systems. frontiersin.org
Precursors for Polymer and Copolymer Synthesis
The reactivity of Benzonitrile, 2-(phenylthio)- and its derivatives allows them to serve as precursors in polymerization processes. A significant application is in the synthesis of photoinitiators used for curing synthetic resins.
Specifically, 2-(4'-chloro-phenylthio)-benzonitrile is an intermediate in the synthesis of 2-chloro-thioxanthone. google.com This resulting thioxanthone derivative is a known photoinitiator for the cross-linking (reticulation) of acrylic resins upon exposure to light. google.com This application directly links the (phenylthio)benzonitrile structure to the production of polymer materials. The process involves the initial synthesis of the benzonitrile derivative, followed by hydrolysis and cyclization to form the active photoinitiator. google.com
Application in Corrosion Inhibition Studies
Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. bohrium.com Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors because these features facilitate adsorption onto the metal surface, forming a protective film. rsc.orgmdpi.com
The molecular structure of Benzonitrile, 2-(phenylthio)- contains both sulfur and a nitrile group, making its derivatives promising candidates for corrosion inhibition. A study on closely related compounds, specifically 2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles (DHPCs), demonstrated their effectiveness as corrosion inhibitors for mild steel in a 1 M HCl solution. rsc.org The study found that the inhibition efficiency increased with the concentration of the inhibitor and that the molecules acted as mixed-type inhibitors, suppressing both anodic and cathodic reactions. rsc.org The adsorption of these compounds on the steel surface was found to involve both physical and chemical interactions. rsc.org Similar studies on other phenylthio carbonitriles have also shown significant corrosion inhibition properties. mdpi.comsemanticscholar.org
Table 2: Corrosion Inhibition Efficiency of Phenylthio-Carbonitrile Derivatives (DHPCs) on Mild Steel An interactive table summarizing the inhibition efficiency of different DHPC compounds at a concentration of 200 mg/L, based on various measurement techniques.
| Inhibitor Compound | Inhibition Efficiency (%) (Weight Loss) | Inhibition Efficiency (%) (EIS) | Inhibition Efficiency (%) (PDP) | Reference |
|---|---|---|---|---|
| DHPC-1 (with -NO₂ group) | 94.6 | 94.4 | 92.5 | rsc.org |
| DHPC-2 (unsubstituted) | 95.9 | 95.8 | 93.9 | rsc.org |
| DHPC-3 (with -OH group) | 97.4 | 97.2 | 95.6 | rsc.org |
Chemical Derivatization Strategies for Analytical Enhancement
In analytical chemistry, it is sometimes necessary to modify a target molecule to improve its detection or separation. This process, known as chemical derivatization, can enhance the sensitivity and specificity of analytical methods. researchgate.net For complex analyses, such as identifying trace-level impurities in pharmaceuticals, derivatization is a key strategy. researchgate.net
In the context of (phenylthio)benzonitriles, derivatization can be used to facilitate analysis. For example, 2-(2-aminophenylthio)benzonitrile can be reacted with trifluoroacetic anhydride. prepchem.com This reaction introduces a trifluoroacetyl group onto the amino substituent, forming 2-[2-(Trifluoroacetylamino)phenylthio]benzonitrile. prepchem.com The addition of a fluorinated tag can significantly enhance the molecule's response in certain detectors, such as an electron capture detector (ECD) used in gas chromatography, or improve its ionization efficiency in mass spectrometry.
Modification for Improved Spectroscopic Detection and Separation
The strategic modification of the "Benzonitrile, 2-(phenylthio)-" core structure is a key area of research, aimed at enhancing its detectability through various spectroscopic methods and improving its separation from complex mixtures. These modifications often involve the introduction of specific functional groups or isotopes that impart unique and readily measurable properties to the molecule. Such alterations are crucial in fields like medical imaging and analytical chemistry, where precise quantification and identification are paramount.
One of the primary applications driving the modification of "Benzonitrile, 2-(phenylthio)-" and its analogs is the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). This technique relies on the detection of gamma rays emitted from a positron-emitting radionuclide incorporated into a biologically active molecule. By introducing a fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter, into the structure, researchers can create radiotracers that allow for the non-invasive imaging and quantification of specific biological targets in vivo. For instance, derivatives of 2'-(phenylthio)benzenamine have been synthesized with fluoroalkoxy groups containing ¹⁸F for imaging the serotonin (B10506) transporter (SERT) in the brain. snmjournals.org The introduction of the ¹⁸F atom does not significantly alter the molecule's biological activity but renders it detectable by PET scanners. The selective uptake and retention of these ¹⁸F-labeled compounds in SERT-rich regions, such as the hypothalamus, demonstrate the success of this modification strategy for enhanced spectroscopic detection. nih.gov
The separation of "Benzonitrile, 2-(phenylthio)-" and its derivatives from reaction mixtures and biological samples is critical for their analysis and purification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The efficiency of separation can be significantly improved by modifying the chemical structure of the analyte. Introducing polar or non-polar functional groups can alter the compound's affinity for the stationary and mobile phases in an HPLC system, leading to changes in retention time and better resolution from impurities. For example, the purity of various nonradioactive 2'-(phenylthio)benzenamine derivatives, which are closely related to the target compound, has been confirmed using HPLC analysis, indicating the suitability of this technique for their separation. The choice of HPLC column, such as a Primesep A or a C18 column, and the mobile phase composition are critical parameters that are optimized for the specific separation challenge. sielc.com
Interactive Data Table: HPLC Separation of Benzonitrile Derivatives
The following table provides examples of HPLC conditions used for the separation of compounds related to "Benzonitrile, 2-(phenylthio)-".
| Compound Name | HPLC Column | Mobile Phase | Retention Time (min) |
| Benzonitrile | Primesep A | Water, Acetonitrile (MeCN), and Sulfuric acid | 2.9 |
| 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C18 | 60% Methanol/Water | ~6.2 |
| A high-yield (90%) synthesis involves silica (B1680970) gel column chromatography (ethyl acetate/methanol) for purification, confirmed by LCMS (m/z 428 [M+H]⁺) and HPLC retention time (0.61 min) | C18 | Ethyl acetate/methanol | 0.61 |
This data is compiled from studies on various benzonitrile derivatives and illustrates the application of HPLC in their separation. sielc.com
Interactive Data Table: Spectroscopic Properties of Modified Aromatic Compounds
This table illustrates how structural modifications can influence the spectroscopic properties of aromatic systems, a principle applicable to "Benzonitrile, 2-(phenylthio)-".
| Compound Type | Modification | Spectroscopic Technique | Observed Effect |
| Substituted Chalcones | Addition of -NO₂ group | UV-Vis Spectroscopy | Shift to a higher maximum absorption wavelength (λmax) compared to other derivatives. biointerfaceresearch.com |
| Diaryl Sulfides | Introduction of ¹⁸F-fluoroalkoxy groups | PET Imaging | Enables in vivo detection and quantification in target tissues. snmjournals.org |
| 1-(p-bromophenyl)-3,5-diphenylformazan | Presence of p-Br substituent | UV-Vis Spectroscopy | Shift in λmax compared to the unsubstituted 1,3,5-triphenylformazan. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 2-(phenylthio)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed C–S bond formation. For example, brominated intermediates like 2-(bromomethyl)benzonitrile (prepared via bromination of o-cyanotoluene) can react with thiophenol derivatives under basic conditions . Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Pd-based catalysts enhance coupling efficiency in C–S bond formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
Refer to NMR and HRMS data (e.g., δ 7.40–7.49 ppm in H NMR, m/z 344.0567 [M+H]) for yield validation .
Q. How should researchers interpret conflicting 1^11H NMR signals for sulfur-containing benzonitrile derivatives?
Methodological Answer: Signal splitting in H NMR (e.g., δ 7.25–7.67 ppm in 2-(phenylthio)benzonitrile ) may arise from:
- Diastereotopic protons : Adjacent sulfur atoms induce magnetic inequivalence.
- Solvent effects : CDCl vs. DMSO-d can shift aromatic proton resonances.
- Impurity interference : Thiol byproducts (e.g., unreacted PhSH) may overlap with target signals.
Resolution strategies: - Use C NMR (e.g., δ 116.9 ppm for nitrile carbon) and 2D techniques (HSQC, COSY) .
- Compare with literature data for analogous compounds (e.g., 2-(methylthio)benzonitrile , δ 7.34–7.67 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2-(phenylthio)benzonitrile in C–H activation reactions?
Methodological Answer: The phenylthio group acts as a directing group, enabling regioselective C–H functionalization. Key factors:
- Electronic effects : The electron-withdrawing nitrile and electron-donating sulfur create a polarized aromatic ring, favoring activation at specific positions (e.g., ortho to S).
- Coordination with transition metals : Pd or Ru catalysts stabilize intermediates via S–metal bonding, as seen in macrocyclic syntheses .
Experimental validation: - Monitor reaction progress using HRMS to detect intermediates (e.g., m/z 344.0562 [M+H]) .
- Conduct kinetic isotope effect (KIE) studies to confirm rate-determining C–H cleavage steps.
Q. How can computational methods resolve contradictions in experimental data for sulfur-substituted benzonitriles?
Methodological Answer: Density functional theory (DFT) calculations address discrepancies such as:
- Unexpected regioselectivity : Compare activation energies for competing pathways (e.g., C–H vs. C–S bond cleavage).
- Thermodynamic vs. kinetic control : Simulate reaction profiles to identify dominant pathways.
Case study: - For 2-(phenylthio)benzonitrile , DFT can model the electronic landscape of the aromatic ring to predict substituent effects on reactivity .
Q. What strategies minimize byproducts in multi-step syntheses involving 2-(phenylthio)benzonitrile?
Methodological Answer:
- Purification at intermediate stages : Use column chromatography to isolate intermediates (e.g., 2-(bromomethyl)benzonitrile ) before proceeding .
- Protective group chemistry : Temporarily block reactive sites (e.g., nitrile) during sulfur incorporation.
- Real-time monitoring : Employ in-situ FTIR or LC-MS to detect side reactions (e.g., oxidation of –SPh to –SOPh) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
